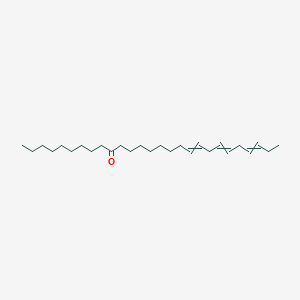
Heptacosa-18,21,24-trien-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptacosa-18,21,24-trien-10-one is a complex organic compound with the molecular formula C27H48O. It is a ketone that features a long carbon chain with multiple double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptacosa-18,21,24-trien-10-one typically involves the use of long-chain hydrocarbons and specific reaction conditions to introduce the ketone and double bonds at precise locations. One common method involves the oxidation of a precursor hydrocarbon using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is also common in industrial settings to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Heptacosa-18,21,24-trien-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Heptacosa-18,21,24-trien-10-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological signaling and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptacosa-18,21,24-trien-10-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Heptacosan-10-one
- (Z)-18-Heptacosen-10-one
- (18Z,21Z)-Heptacosa-18,21-dien-10-one
- 12-Heptacosanone
Uniqueness
Heptacosa-18,21,24-trien-10-one is unique due to its specific arrangement of double bonds and the presence of a ketone group at the 10th position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
586966-81-6 |
|---|---|
Molecular Formula |
C27H48O |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
heptacosa-18,21,24-trien-10-one |
InChI |
InChI=1S/C27H48O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h5,7,11-12,14-15H,3-4,6,8-10,13,16-26H2,1-2H3 |
InChI Key |
MLKYJOAUVPJTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


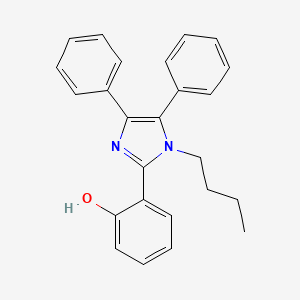
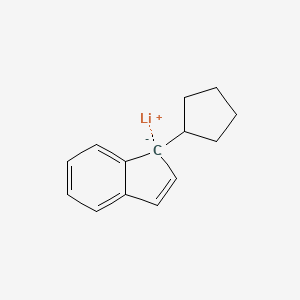


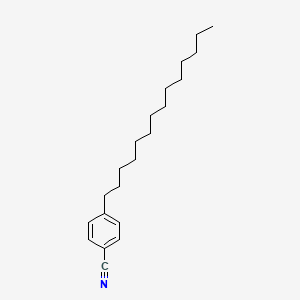
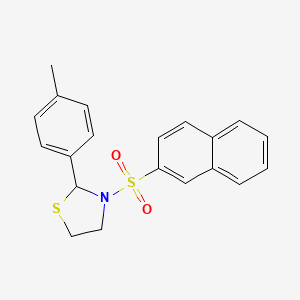
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)

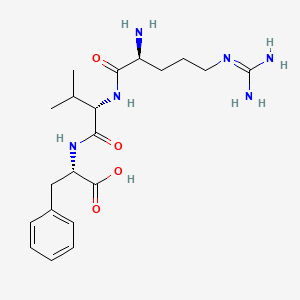
![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
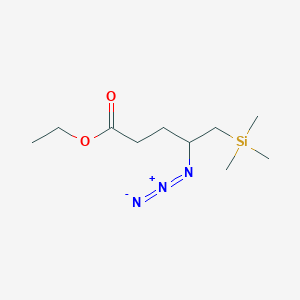
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
